molecular formula C15H12O B8332318 3-Methyl-4-phenanthrenol

3-Methyl-4-phenanthrenol

Cat. No. B8332318
M. Wt: 208.25 g/mol
InChI Key: GQORFPHHAIHJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-phenanthrenol is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-4-phenanthrenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-phenanthrenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methyl-4-phenanthrenol

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

3-methylphenanthren-4-ol

InChI

InChI=1S/C15H12O/c1-10-6-7-12-9-8-11-4-2-3-5-13(11)14(12)15(10)16/h2-9,16H,1H3

InChI Key

GQORFPHHAIHJFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC3=CC=CC=C32)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 ml 3-neck flask equipped with magnetic stirrer and reflux condenser with nitrogen inlet, 66 ml of trifluoroacetic acid and 88 ml of trifluoroacetic anhydride were mixed together cautiously. The mixture was stirred under nitrogen and 54.6 g (0.21 mole) of 97% triphenylmethanol was added in increments over a 30 minute period giving an intense yellow-green solution. Heat was liberated. The reaction mixture was refluxed for one hour, cooled and 22.0 g (0.105 mole) of 3-methyl-1,2,3,4-tetrahydrophenanthrone as prepared above was added all at once, followed by refluxing under nitrogen for 21 hours. The amber mixture was cooled in an ice water bath and filtered to remove the solids. The filtrate was poured on crushed ice and the light tan precipitate was collected, washed with water and air-dried overnight. The solids were extracted with several portions of hexanes at room temperature to take up the 4-phenanthrol trifluoroacetate. The hexanes were concentrated to 400 ml, cooled in a freezer, then filtered. The filtrate was concentrated under vacuum to an oil. 40 ml of degassed 10% aqueous sodium hydroxide (containing a trace amount of sodium hydrosulfite) was added to the oil, followed by 110 ml of methanol. Nitrogen was passed through the mixture with stirring for one hour at room temperature. The mixture was filtered, and while cooling in an ice water bath, the filtrate was acidified with dilute hydrochloric acid to give a light tan precipitate. The precipitate was collected by filtration, washed with water and dried under vacuum to give 17.9 g (79.13% by weight) of 3-methyl-4-phenanthrol as a tan solid. M/e 208; M.P. 88°-92° C.; λmax 275 (16,200) methanol.
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
54.6 g
Type
reactant
Reaction Step Two
Name
3-methyl-1,2,3,4-tetrahydrophenanthrone
Quantity
22 g
Type
reactant
Reaction Step Three

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